molecular formula C6H3Cl2N3 B2816616 6-Amino-2,4-dichloronicotinonitrile CAS No. 1589541-56-9

6-Amino-2,4-dichloronicotinonitrile

Cat. No. B2816616
Key on ui cas rn: 1589541-56-9
M. Wt: 188.01
InChI Key: NERQNGFQIHLTGA-UHFFFAOYSA-N
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Patent
US09233979B2

Procedure details

To a solution of tert-butyl(4,6-dichloro-5-cyanopyridin-2-yl)carbamate (2.1 g, 7.2 mmol) in dichloromethane (30.0 mL) was added TFA (3.0 mL) at 0° C. and stirred at the room temperature for 3 h. After confirming the completion of starting material by TLC, the reaction mixture was concentrated and the crude product was purified by column chromatography (dichloromethane:methanol=9:1) to afford titled compound. 1H NMR (ppm, 400 MHz, DMSO-d6): δ 7.81 (bs, 2H), 6.59 (s, 1H), MS ES calc'd. for C6H3C12N3 [M+H]+ 188. Found 188.
Name
tert-butyl(4,6-dichloro-5-cyanopyridin-2-yl)carbamate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([C:15]#[N:16])=[C:10]([Cl:17])[N:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[NH2:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([C:15]#[N:16])=[C:10]([Cl:17])[N:9]=1

Inputs

Step One
Name
tert-butyl(4,6-dichloro-5-cyanopyridin-2-yl)carbamate
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=C(C(=C1)Cl)C#N)Cl)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (dichloromethane:methanol=9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=C(C#N)C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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